Pergolide sulfone

Dopamine Receptor Binding In Vitro Pharmacology Metabolite Activity

Procure pergolide sulfone exclusively as a certified EP Impurity B reference standard for HPLC method validation and ANDA compliance. Unlike generic dopamine agonists, this bioactive metabolite (Ki=4.6 nM D2) features a unique methylsulfonyl group dictating distinct chromatographic retention, validated for pharmacological studies and forced degradation assays. Choose compound-specific sourcing over structural analogs to meet regulatory submission requirements.

Molecular Formula C19H26N2O2S
Molecular Weight 346.5 g/mol
CAS No. 72822-03-8
Cat. No. B019334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePergolide sulfone
CAS72822-03-8
Synonyms(8β)-8-[(Methylsulfonyl)methyl]-6-propyl-ergoline; 
Molecular FormulaC19H26N2O2S
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C
InChIInChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1
InChIKeyBRFHHAXHZFOBNY-MZMPZRCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pergolide Sulfone (CAS 72822-03-8) Reference Standard and Dopaminergic Metabolite Procurement Guide


Pergolide sulfone (CAS 72822-03-8) is a primary oxidative metabolite of the ergoline-derived dopamine agonist pergolide, formed via hepatic and microbial sulfoxidation [1][2]. It is a fully characterized, bioactive compound that retains potent dopaminergic agonist activity at D1 and D2 receptors, contributing to the pharmacological profile of pergolide therapy in Parkinson's disease and hyperprolactinemia [3][4]. Commercially, it is primarily supplied as a high-purity reference standard (designated Pergolide EP Impurity B) for pharmaceutical quality control, method validation, and stability studies [5].

Why Pergolide Sulfone Cannot Be Substituted with Generic Dopamine Agonist Standards


The procurement of pergolide sulfone (CAS 72822-03-8) for analytical or pharmacological research is not interchangeable with other dopamine agonists or even its close structural analogs. Its unique role as both a bioactive metabolite and a critical impurity marker necessitates compound-specific sourcing. Structurally, the methylsulfonyl group dictates distinct chromatographic retention times and physicochemical properties, differentiating it from pergolide and its sulfoxide counterpart [1]. Functionally, while it retains potent dopamine D2 receptor agonist activity comparable to the parent drug, its binding affinity and in vivo efficacy differ quantifiably from other major metabolites like pergolide sulfoxide, as demonstrated in head-to-head comparative studies [1][2]. Furthermore, in regulated pharmaceutical development, pergolide sulfone is specifically mandated as European Pharmacopoeia (EP) Impurity B; generic reference materials lacking certified traceability to EP or USP standards are unsuitable for regulatory submissions or validated analytical method development [3].

Quantitative Differentiation of Pergolide Sulfone vs. In-Class Comparators


Dopamine Receptor Binding Affinity (Ki) Comparison: Pergolide Sulfone vs. Pergolide Sulfoxide

In a direct head-to-head study, pergolide sulfone exhibited a Ki value of 4.6 nM for inhibiting 3H-dopamine binding to bovine striatal membranes, demonstrating substantially higher affinity than pergolide sulfoxide (Ki = 15.5 nM) [1]. The parent compound pergolide showed a Ki of 2.5 nM. This quantifies the specific contribution of the sulfone moiety to receptor binding relative to the sulfoxide form.

Dopamine Receptor Binding In Vitro Pharmacology Metabolite Activity

In Vivo Neurochemical Efficacy: Pergolide Sulfone Equivalence to Parent Drug

Upon administration to rats, pergolide sulfone was as effective as pergolide in increasing striatal acetylcholine levels and decreasing dopamine metabolites DOPAC and HVA [1]. In contrast, despropyl pergolide (Ki = 58.6 nM) and despropyl pergolide sulfoxide (Ki = 158.8 nM) were only marginally effective in these in vivo neurochemical models [1]. This establishes that the sulfone metabolite retains full functional efficacy comparable to the parent drug, unlike other major metabolites.

Neurochemistry In Vivo Pharmacology Parkinson's Disease Models

Functional Dopamine Agonist Potency in Prolactin Inhibition Model

In comparative in vivo studies measuring prolactin inhibition, pergolide sulfone was found to be a potent dopamine agonist, similar in activity to pergolide itself [1]. This study also compared bromocriptine, another ergot-derived dopamine agonist, and found it to be much less potent (1/200 to 1/20 of the activity) than either pergolide or its sulfone and sulfoxide metabolites [1]. This places pergolide sulfone in the high-potency tier of dopaminergic ergolines.

Prolactin Inhibition Endocrinology Dopamine Agonist Screening

Chromatographic and Physicochemical Differentiation as an Analytical Reference Standard

Pergolide sulfone serves as a key impurity marker (EP Impurity B) in pharmacopeial analytical methods, with distinct chromatographic separation achieved using a C18 column and sodium octanesulfonate ion-pairing agent, with detection at 223 nm [1]. Method validation showed recovery rates of 99.77±1.84% for the sulfone standard, confirming its suitability for quantitative analysis [1]. Physicochemical properties such as a melting point of 190-193°C and specific solubility in chloroform, DMSO, and methanol further distinguish it from pergolide (MP ~225°C for mesylate salt) and other impurities .

Analytical Chemistry HPLC Method Validation Pharmaceutical Quality Control

Tissue-Specific Metabolic Formation and Stability Profile

Metabolic fate studies in rats demonstrate that pergolide sulfone is a major metabolite detected in liver and lung tissues following oral administration of 14C-pergolide mesylate (2 mg/kg) [1]. In the liver, both pergolide and pergolide sulfone were predominantly present, while in the lungs, pergolide, pergolide sulfoxide, and pergolide sulfone were all detected as primary species [1]. This tissue-specific distribution profile differs from the parent compound, which is primarily found in feces and kidneys [1].

Drug Metabolism Pharmacokinetics ADME Studies

Optimal Use Cases for Pergolide Sulfone in Research and Industrial Settings


Pharmaceutical Quality Control and Method Validation

Pergolide sulfone is indispensable as a certified reference standard (EP Impurity B) for the development and validation of HPLC methods for pergolide drug substance and drug product analysis. Its inclusion in method validation ensures accurate quantification of impurities and photodegradation products, supporting ANDA filings and compliance with ICH guidelines [1]. The compound's validated recovery rate of 99.77±1.84% demonstrates its reliability for routine QC testing [1].

Dopamine Receptor Pharmacology Studies

In receptor binding and functional assays, pergolide sulfone serves as a high-potency dopamine D2 agonist comparator (Ki = 4.6 nM). It is particularly valuable for studying structure-activity relationships among ergoline derivatives, given its 3.4-fold higher affinity than the sulfoxide metabolite [1]. Researchers can use it to benchmark novel D2 agonists or to investigate differential receptor activation profiles.

Drug Metabolism and Pharmacokinetic (DMPK) Investigations

Pergolide sulfone is a key analyte in DMPK studies of pergolide. Its detection in liver and lung tissues as a major metabolite necessitates its use as an authentic standard for LC-MS/MS method development and quantification in biological matrices [1]. This is critical for accurately determining systemic exposure to active metabolites in toxicology or bioequivalence studies.

Stability-Indicating Method Development

Due to its nature as a primary photodegradation product of pergolide, pergolide sulfone is essential for developing stability-indicating assays. Forced degradation studies under ICH Q1B conditions generate the sulfone, and having a pure, characterized standard is required to identify and quantify this degradation product in stability samples [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pergolide sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.